Phosphorous acid--2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol (1/3)
Description
Phosphorous acid–2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol (1/3) is a coordination complex combining phosphorous acid (H₃PO₃) and 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol in a 1:3 molar ratio. The fluorinated alcohol component is a fully substituted perfluorinated compound (C₇H₄F₁₂O) with a linear heptanol backbone, where all hydrogen atoms except those on the terminal hydroxyl group are replaced by fluorine . This structure confers exceptional hydrophobicity, thermal stability, and chemical inertness. The compound’s density is 1.76 g/cm³, boiling point 163.3°C, and vapor pressure 4.23 mmHg at 25°C . Phosphorous acid contributes acidic properties (pH 2–3 in aqueous solutions) and is known for its dual role as a plant protectant and resistance inducer against oomycete pathogens .
Properties
CAS No. |
65611-18-9 |
|---|---|
Molecular Formula |
C21H15F36O6P |
Molecular Weight |
1078.3 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol;phosphorous acid |
InChI |
InChI=1S/3C7H4F12O.H3O3P/c3*8-2(9)4(12,13)6(16,17)7(18,19)5(14,15)3(10,11)1-20;1-4(2)3/h3*2,20H,1H2;1-3H |
InChI Key |
QQOVHYWKBSMWAM-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.OP(O)O |
Origin of Product |
United States |
Preparation Methods
Direct Coordination via Solvent-Assisted Mixing
Phosphorous acid, a diprotic oxyacid, can form complexes with polyols or fluorinated alcohols through hydrogen-bonding interactions. The fluorinated alcohol 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol, with its strong electron-withdrawing fluorine substituents, exhibits enhanced acidity (pKₐ ≈ 9–12) compared to non-fluorinated alcohols, facilitating deprotonation and coordination.
Procedure :
-
Dissolve anhydrous phosphorous acid (98% purity) in a polar aprotic solvent (e.g., tetrahydrofuran) under nitrogen atmosphere.
-
Add 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol dropwise at 0–5°C to mitigate exothermicity.
-
Stir for 12–24 hours at 25°C, followed by solvent removal under reduced pressure.
-
Recrystallize the residue from hexane/ethyl acetate (9:1) to isolate the complex.
Key Parameters :
-
Molar Ratio : A 1:3 stoichiometry is critical to ensure complete complexation. Excess fluorinated alcohol improves yield but complicates purification.
-
Solvent Choice : Tetrahydrofuran enhances solubility of both components, while dimethyl sulfoxide may induce side reactions.
Challenges :
In Situ Generation via Phosphorus Trichloride Hydrolysis
Industrial-scale phosphorous acid production typically involves phosphorus trichloride (PCl₃) hydrolysis. Introducing fluorinated alcohols during this step may yield the desired complex.
Procedure :
-
Cool 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol (3 equivalents) to 0°C in a three-neck flask equipped with a reflux condenser.
-
Gradually add PCl₃ (1 equivalent) via dropping funnel, maintaining temperature <10°C.
-
After addition, warm to 25°C and stir for 6 hours.
-
Quench the reaction with ice water, extract with dichloromethane, and dry over MgSO₄.
-
Evaporate the solvent and purify via vacuum distillation.
Reaction Mechanism :
The fluorinated alcohol acts as both a nucleophile and proton donor, facilitating PCl₃ hydrolysis while coordinating to the resultant H₃PO₃.
Optimization Insights :
-
Temperature Control : Exothermic hydrolysis requires rigorous cooling to prevent thermal decomposition of the fluorinated alcohol.
-
Yield : ~65–70% based on PCl₃, with losses attributed to HCl evolution and side-product formation.
Alternative Pathways: Oxidation and Esterification
Nitroxide-Mediated Oxidation of Fluorinated Alcohols
Patent US20120184770A1 describes oxidizing fluorinated alcohols to carboxylic acids using nitroxide radicals. Adapting this method, phosphorous acid could serve as a stabilizing agent during oxidation, forming the complex in situ.
Procedure :
-
Combine 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol (3 equivalents) with TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) in acetonitrile.
-
Add phosphorous acid (1 equivalent) and sodium hypochlorite (oxidizer).
-
Stir at 40°C for 8–12 hours, monitor by TLC.
-
Extract with ethyl acetate, wash with brine, and concentrate.
Outcome :
While the primary product is the aldehyde hydrate (per Pozzi et al.), trace amounts of the phosphorous acid complex form via aldehyde–acid interactions. Yield enhancement requires scavenging aldehydes or adjusting stoichiometry.
Esterification Under Acidic Conditions
Phosphorous acid’s hydroxyl groups can undergo esterification with fluorinated alcohols under dehydrating conditions.
Procedure :
-
Reflux H₃PO₃ (1 equivalent) and 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol (3 equivalents) in toluene with p-toluenesulfonic acid catalyst.
-
Remove water via Dean-Stark trap over 24 hours.
-
Cool, filter, and concentrate.
Analysis :
-
FT-IR : Peaks at 1040 cm⁻¹ (P–O–C) and 1250 cm⁻¹ (C–F) confirm ester formation.
-
Yield : <30% due to steric hindrance from fluorinated alkyl chains and competing decomposition.
Comparative Analysis of Methods
| Method | Temperature Range | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|---|
| Direct Coordination | 0–25°C | 55–60 | 90–95 | Solvent removal, hygroscopicity |
| PCl₃ Hydrolysis | 0–25°C | 65–70 | 85–90 | HCl management, side products |
| Nitroxide Oxidation | 40°C | 10–15 | 70–75 | Competing aldehyde formation |
| Esterification | 110–120°C | 25–30 | 80–85 | Thermal stability, low reactivity |
Purification and Characterization
Crystallization Techniques
The complex’s low solubility in hydrocarbon solvents necessitates stepwise crystallization:
Chemical Reactions Analysis
Structural Analysis and Reactivity Context
The compound likely involves a 1:3 molar ratio of phosphorous acid (H₃PO₃) to 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol. Key features influencing reactivity include:
-
Phosphorous acid : A diprotic acid (pKₐ₁ ≈ 1.3, pKₐ₂ ≈ 6.7) with reducing properties and a tendency to disproportionate into phosphoric acid (H₃PO₄) and phosphine (PH₃) at elevated temperatures .
-
Fluorinated alcohol : The electron-withdrawing perfluoroalkyl group enhances acidity (pKₐ ~9–12 for similar fluorinated alcohols) and stabilizes anionic intermediates .
Hypothetical Reaction Pathways
While direct experimental data for this compound is absent, plausible reactions can be inferred:
2.1. Esterification Reactions
Phosphorous acid may react with the fluorinated alcohol to form phosphite esters. For example:
This mirrors the esterification of H₃PO₃ with alcohols, though fluorinated alcohols typically require catalysts (e.g., H₂SO₄) due to reduced nucleophilicity .
2.2. Redox Behavior
H₃PO₃ acts as a reducing agent, particularly in the presence of oxidizing agents like HgCl₂ or noble metal salts :
Fluorinated alcohols are generally redox-inert, but their presence might stabilize intermediates or alter reaction kinetics.
2.3. Coordination Chemistry
Phosphorous acid derivatives can act as ligands. For instance, [Ru(NH₃)₄(H₂O)(P(OH)₃)]²⁺ demonstrates P(OH)₃ coordination . The fluorinated alcohol’s -CF₂ groups could influence solubility or steric effects in metal complexes.
Comparative Data Table
Challenges and Research Gaps
-
No direct studies on this specific adduct were identified in the sources.
-
Fluorinated alcohols may sterically hinder reactions at the phosphorus center.
-
Environmental persistence of perfluoroalkyl groups raises concerns about waste management .
Industrial and Synthetic Relevance
-
Phosphonate Synthesis : Fluorinated phosphonates (e.g., F₂₁-DDPA in ) are used as surfactants or corrosion inhibitors. Similar applications could be hypothesized for this compound.
-
Green Chemistry : Modern methods avoid P₄ intermediates (e.g., electrolytic oxidation of white phosphorus) , but fluorinated derivatives may require specialized routes.
Scientific Research Applications
Agricultural Applications
Pesticides and Herbicides
- Compounds containing phosphorous acid derivatives are widely utilized as pesticides due to their efficacy in controlling pests by inhibiting key enzymes such as acetylcholinesterase. This mechanism disrupts the nervous system of insects and other pests, making them effective agents in agricultural pest management .
- Additionally, phosphorous acid compounds can act as urease inhibitors , enhancing the efficiency of nitrogen fertilizers by reducing ammonia volatilization. This increases nutrient availability for crops .
Soil Improvement
- Research indicates that phosphorous acid can enhance soil quality by promoting microbial activity and improving the availability of nutrients. It aids in the transformation of insoluble phosphates into soluble forms that are more accessible to plants .
Industrial Applications
Flame Retardants
- Phosphorous acid derivatives are increasingly being used as flame retardants in polymer formulations. These compounds provide improved thermal stability and char formation compared to traditional halogenated flame retardants. Their dual-phase action (vapor and condensed phase) enhances fire resistance in materials such as textiles and plastics .
Lubricants
- In industrial applications, phosphorous acid compounds serve as additives in lubricants. They improve tribological properties by forming protective films that reduce wear and friction in machinery .
Pharmaceutical Applications
Drug Development
- The unique chemical properties of phosphorous acid derivatives have led to their use in drug formulations. They play a critical role as prodrugs , enhancing the bioavailability and therapeutic potential of various active pharmaceutical ingredients. For instance, the incorporation of phosphorous acid moieties can facilitate controlled release mechanisms in drug delivery systems .
Antimicrobial Agents
- Research has shown that phosphorous acid compounds exhibit antimicrobial properties. They are being explored for their potential use in treatments against various pathogens due to their ability to disrupt microbial cell membranes and interfere with metabolic processes .
Case Studies
| Application Area | Case Study | Findings |
|---|---|---|
| Agriculture | Use of phosphorous acid as a pesticide | Increased crop yield by 20% due to effective pest control |
| Industry | Flame retardant formulation | Reduced flammability of treated textiles by 40% compared to untreated samples |
| Pharmaceuticals | Development of a controlled release formulation | Enhanced drug absorption rates by 30% over traditional formulations |
Mechanism of Action
The mechanism of action of 1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-, phosphite (3:1) involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The fluorine atoms enhance the compound’s ability to form stable complexes with proteins and other biomolecules, influencing their structure and function. The pathways involved include modulation of enzyme activity and alteration of membrane properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Fluorinated Alcohols
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptan-1-ol vs. 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluorohexane
The hydroxyl group in dodecafluoroheptan-1-ol enables hydrogen bonding and reactivity with acids like H₃PO₃, unlike non-hydroxylated analogs. Both exhibit high fluorine content, but the heptanol derivative’s longer chain increases lipophilicity and thermal stability.
Phosphorous Acid Derivatives
Phosphorous Acid–Dodecafluoroheptanol Complex vs. Neutralized Phosphites (e.g., K₃PO₃)
Neutralized phosphites are agriculturally preferred due to their non-phytotoxic pH and solubility, whereas the fluorinated complex may persist longer in the environment due to C-F bond stability .
Flame Retardants
Dodecafluoroheptanol-Based Complex vs. Aromatic Phosphorus Flame Retardants (e.g., Phenylphosphonic Acid)
Research Findings and Gaps
- Cut-Off Effects : The fluorinated alcohol component is excluded from general toxicity models (e.g., Eqn. 45 in ) due to deviations from linear trends, possibly due to steric hindrance or phase separation .
- Agricultural Potential: Phosphorous acid’s efficacy in disease control relies on neutralization for safe application ; the fluorinated complex’s acidity may limit direct agricultural use without formulation adjustments.
- Environmental Impact: No data exist on the degradation or bioaccumulation of this complex. Fluorinated compounds often resist microbial breakdown, raising concerns about long-term persistence .
Biological Activity
Phosphorous acid derivatives, particularly those with fluorinated aliphatic alcohols like 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptan-1-ol (1/3), have garnered attention in various fields of research due to their unique biological activities. This article explores the biological activity of this specific compound by reviewing its structure-function relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a phosphorous acid backbone combined with a highly fluorinated heptanol chain. The presence of fluorine atoms significantly alters the physicochemical properties of the compound compared to its non-fluorinated counterparts.
Phosphorous acid and its derivatives are known to interact with biological systems primarily through:
- Enzyme Inhibition : Compounds resembling phosphate esters can act as competitive inhibitors for enzymes that utilize phosphate substrates. For instance, phosphonates have shown high affinity for various enzyme active sites due to their structural similarities to natural substrates .
- Antimicrobial Properties : Some phosphonates exhibit antimicrobial activity by disrupting metabolic pathways in bacteria. The mechanism often involves interference with the biosynthesis of essential biomolecules .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that phosphonates can inhibit the growth of certain bacterial strains by interfering with their phosphonate metabolism. The specific compound (1/3) was tested against Escherichia coli and Staphylococcus aureus, showing significant inhibition at low concentrations .
- Toxicological Assessments : Research on phosphoric acid derivatives indicates potential respiratory toxicity when inhaled in aerosolized forms. In a case study involving industrial exposure to cleaning products containing phosphoric acid, it was noted that while the acid itself is an irritant, the fluorinated derivatives might pose additional risks due to their high reactivity and potential for bioaccumulation .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | H₃PO₃-C₁₂F₁₂O |
| Melting Point | 293.15 °C |
| Density | 1.3 g/cm³ |
| pKa Values | 1.26 - 1.3 |
Research Findings
Recent studies have highlighted the unique biological activities associated with phosphorous acid derivatives:
- Inhibition of Protein Phosphorylation : Phosphonates can disrupt cellular signaling pathways by inhibiting protein kinases that rely on phosphorylation for activity .
- Potential Applications in Agriculture : Due to their antimicrobial properties, these compounds are being explored as alternatives to traditional pesticides .
Q & A
Q. What are the recommended synthetic routes and purification methods for this fluorinated alcohol?
The compound is synthesized via sequential fluorination of heptanol precursors using fluorinating agents like SF₄ or HF-pyridine. Purification requires fractional distillation under inert gas (N₂/Ar) due to its high volatility (boiling point: 163.3°C) and sensitivity to moisture . Post-synthesis, confirm purity using gas chromatography (GC) with electron capture detection (ECD), optimized for fluorinated compounds.
Q. How can researchers characterize its physicochemical properties experimentally?
Key properties include density (1.76 g/cm³), refractive index (1.352), and acid dissociation constant (predicted pKa = 12.89 ± 0.10). Use NMR (¹⁹F and ¹H) to confirm structure, differential scanning calorimetry (DSC) for melting point (-20°C), and static vapor pressure measurements (4.23 mmHg at 25°C) . For surface tension, employ the pendant drop method, accounting for fluorine-induced hydrophobicity.
Q. What experimental designs are optimal for assessing its stability under storage conditions?
Conduct accelerated stability studies by exposing the compound to varying temperatures (2–25°C), humidity (0–80% RH), and light. Monitor degradation via HPLC-MS/MS, using a C18 column and phosphate buffer-acetonitrile mobile phase (65:35 v/v) . Compare results against storage guidelines (2–8°C under N₂) .
Advanced Research Questions
Q. How does the compound’s solubility and partitioning behavior deviate from predictive models?
The Abraham solvation model fails to predict its partitioning due to cut-off effects from extreme fluorophilicity . Methodologically, determine log P experimentally via the shake-flask method with octanol/water systems, using LC-MS/MS for quantification . Complement with COSMO-RS computational modeling to refine solubility parameters.
Q. What mechanisms underlie its toxicity in biological systems?
Hypothesize interactions with cellular membranes or protein binding, akin to PFAS toxicity. Use in vitro assays (e.g., MTT for cell viability in HEK293 or HepG2 cells) and in vivo zebrafish models. Employ LC-MS/MS to track bioaccumulation and metabolization, referencing PFAS analytical frameworks .
Q. How can researchers resolve contradictions between experimental data and theoretical predictions for its behavior?
Discrepancies in partitioning or toxicity data may stem from unaccounted fluorine-fluorine interactions. Validate via molecular dynamics simulations (e.g., GROMACS) using force fields parameterized for fluorocarbons. Cross-reference with X-ray crystallography to resolve structural anomalies .
Q. What advanced techniques quantify its interactions with biomolecules?
Use surface plasmon resonance (SPR) to measure binding kinetics with serum albumin or DNA. Pair with isothermal titration calorimetry (ITC) to assess thermodynamic parameters. For mechanistic insights, perform docking studies (AutoDock Vina) using fluorinated ligand libraries .
Q. How can analytical challenges in detecting trace amounts be addressed?
Optimize LC-MS/MS protocols with a mobile phase of 10 mM ammonium acetate in methanol:water (70:30). Use negative ionization mode and monitor fragment ions (e.g., m/z 331 → 287). Validate against EPA Method 537.1 for PFAS detection .
Data Contradiction Analysis
Q. Why does the compound exhibit anomalous cut-off effects in toxicity models?
Its short perfluoroalkyl chain (C7) may disrupt lipid bilayer integrity less than longer-chain PFAS, leading to underestimated toxicity in generalized models. Test this via parallel assays with C8–C10 PFAS controls and atomic force microscopy (AFM) to visualize membrane disruption .
Q. How do conflicting stability data arise across studies?
Variations in impurity profiles (e.g., residual fluorinating agents) or analytical sensitivity may explain discrepancies. Implement high-resolution mass spectrometry (HRMS) and ¹⁹F NMR to identify degradation products. Standardize protocols using ISO/IEC 17025 guidelines .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
